molecular formula C13H18N6O2S B2371577 1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 2097860-47-2

1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2371577
CAS No.: 2097860-47-2
M. Wt: 322.39
InChI Key: CNMJEYOBQWUFFY-UHFFFAOYSA-N
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Description

1-Methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

The synthesis of 1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide involves multiple steps, typically starting with the preparation of the pyrazole ring. The synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction involving a suitable pyrrolidine derivative.

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be attached through a condensation reaction with a suitable pyrimidine derivative.

    Sulfonamide Formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-Methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyrazole, pyrrolidine, and pyrimidine rings.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-Methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Pharmaceuticals: The compound may serve as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine, which also contain the sulfonamide group, but differ in their ring structures and substituents.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which contain the pyrazole ring but have different functional groups and applications.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which contain the pyrimidine ring and are used in different therapeutic contexts.

The uniqueness of this compound lies in its combination of these three distinct ring systems, providing a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

1-methyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-18-10-12(9-16-18)22(20,21)17-8-11-4-2-7-19(11)13-14-5-3-6-15-13/h3,5-6,9-11,17H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMJEYOBQWUFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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